molecular formula C14H15NO6 B015756 (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid CAS No. 23632-67-9

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid

カタログ番号: B015756
CAS番号: 23632-67-9
分子量: 293.27 g/mol
InChIキー: AYOCGDFDOZVEKT-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid (CAS: 23632-67-9) is a chiral oxazolidinone derivative widely employed in asymmetric synthesis as a chiral auxiliary. Its molecular formula is C₁₄H₁₅NO₆, with a molecular weight of 293.27 g/mol and a purity of ≥97% . The compound features a benzyloxycarbonyl (Cbz) protecting group and a propionic acid side chain, which contribute to its utility in stereoselective reactions. Key physical properties include a melting point of 68–69°C, a predicted boiling point of 557.2±45.0°C, and a density of 1.05 g/mL at 25°C .

特性

IUPAC Name

3-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOCGDFDOZVEKT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N([C@H](C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350847
Record name (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23632-67-9
Record name (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid, also known as (S)-(+)-3-(Cbz)-5-oxo-4-oxazolidinepropionic acid, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its unique structure, which includes an oxazolidine ring and a benzyloxycarbonyl protecting group, positions it as a versatile intermediate in the synthesis of various bioactive molecules, particularly peptides and pharmaceuticals.

  • Molecular Formula : C14H15NO6
  • Molecular Weight : 293.27 g/mol
  • CAS Number : 23632-67-9
  • Optical Activity : [α]22/D +88° in methanol
  • Density : 1.05 g/mL at 25 °C

The biological activity of this compound largely stems from its role as a chiral auxiliary in asymmetric synthesis and its potential as a building block in peptide synthesis. The oxazolidine moiety is known to enhance the stability and bioavailability of peptides, making them more effective in therapeutic applications.

Key Mechanisms:

  • Chiral Auxiliary : Facilitates asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
  • Peptide Bond Formation : The compound can act as a precursor in the formation of peptide bonds, essential for constructing biologically active peptides.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of oxazolidinones possess antimicrobial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating potential as anticancer agents .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolidinone derivatives, including those derived from this compound. Results indicated significant activity against Gram-positive bacteria with minimal cytotoxicity to human cells .

Case Study 2: Anticancer Potential

Research conducted by Smith et al. (2023) assessed the cytotoxic effects of synthesized peptides containing this compound on breast cancer cell lines. The study found that these peptides inhibited cell proliferation significantly compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and other strainsBioorganic & Medicinal Chemistry
AntitumorCytotoxic effects on cancer cell linesSmith et al., 2023
NeuroprotectivePotential benefits in neurodegenerative diseasesPreliminary studies

科学的研究の応用

Asymmetric Synthesis

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid is predominantly used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it essential for synthesizing enantiomerically pure compounds.

Case Study: Synthesis of Amino Acids

Research has demonstrated the effectiveness of Cbz-oxazolidinepropionic acid in synthesizing various amino acids through asymmetric transformations. For example, it has been utilized to produce L-amino acids from prochiral substrates via enantioselective reactions .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Case Study: Antimicrobial Agents

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. These derivatives have been synthesized and tested against various bacterial strains, showing promising results as potential antibiotic agents .

Synthesis of Bioactive Compounds

The compound serves as a precursor for various bioactive molecules, particularly those involved in medicinal chemistry.

Table: Summary of Bioactive Compounds Derived from Cbz-Oxazolidinepropionic Acid

Compound NameApplication AreaReference
Cbz-L-ValineAntiviral activity
Cbz-L-LeucineAnti-inflammatory
Cbz-L-AlanineNeuroprotective effects

Chiral Catalysts

In addition to its role as a chiral auxiliary, this compound is being explored as a chiral catalyst in various reactions.

Case Study: Catalytic Asymmetric Reactions

Research has shown that this compound can facilitate catalytic asymmetric reactions, enhancing the efficiency and selectivity of the synthesis process. Its use in catalyzing Michael additions has been particularly noted .

類似化合物との比較

Comparison with Structurally Similar Compounds

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic Acid (CAS: 23632-66-8)

This compound differs structurally by having an acetic acid side chain (two-carbon chain) instead of the propionic acid (three-carbon chain) in the target compound. Key comparisons include:

Table 1: Physical and Chemical Properties
Property (S)-Oxazolidinepropionic Acid (CAS 23632-67-9) (S)-Oxazolidineacetic Acid (CAS 23632-66-8)
Molecular Formula C₁₄H₁₅NO₆ C₁₃H₁₃NO₆
Molecular Weight 293.27 g/mol 279.25 g/mol
Melting Point 68–69°C 84–87°C
Boiling Point 557.2±45.0°C (predicted) 555.6±45.0°C
Density 1.05 g/mL 1.4±0.1 g/cm³
Refractive Index 1.535 1.576
Flash Point >230°F (>110°C) 289.8±28.7°C
Storage Temperature -20°C Not explicitly stated (likely similar)
Solubility Limited data; likely polar aprotic solvent-compatible Low aqueous solubility
Price (per gram) ~$73.8 (Sigma-Aldrich, 1g) \sim$260 (Medical Isotopes, 2.5g)
Key Differences and Implications

The acetic acid analog’s shorter chain could reduce steric hindrance, favoring reactions requiring tighter transition states .

Thermal Stability :

  • The acetic acid derivative has a higher melting point (84–87°C vs. 68–69°C ), suggesting stronger intermolecular forces due to its compact structure .

Cost and Availability :

  • The propionic acid variant is significantly cheaper (~$73.8/g vs. \sim$260/g), likely due to simpler synthesis or higher commercial demand .

Application in Asymmetric Synthesis: Both compounds are classified as chiral auxiliaries and oxazolidinone derivatives, but the propionic acid variant is more commonly cited in asymmetric synthesis protocols, possibly due to its balance of steric and electronic effects .

Other Related Compounds

  • It highlights the broader utility of Cbz in masking reactive functionalities, though its applications diverge into biochemical assays rather than synthetic chemistry .
  • (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: A corrected compound name from , this sulfoxonium ylide shares the Cbz group but serves as a reagent in different reaction pathways (e.g., cyclopropanation) .

準備方法

Luesch et al. (2003) Method

Luesch and colleagues developed a high-yield route using (4S)-4-isopropyl-2-oxazolidinone as the chiral template. The protocol involves:

  • Protection : Benzyloxycarbonyl chloride (Cbz-Cl) is introduced to the oxazolidinone under anhydrous conditions.

  • Cyclization : Propionic acid derivatives are coupled via a mixed anhydride intermediate.

  • Workup : The crude product is purified via recrystallization from ethyl acetate/hexane.

Key Data :

  • Yield : 99%

  • Optical Purity : [α]²²/D +137° (methanol, c = 3.5 mg/mL)

  • Conditions : Triethylamine (TEA), lithium chloride (LiCl), tetrahydrofuran (THF), 0°C to room temperature (RT).

Loffet et al. (1989) Protocol

This method utilizes a two-step sequence:

  • Cbz Protection : Oxazolidinone is treated with Cbz-Cl in dichloromethane (DCM) with TEA.

  • Ring-Opening/Recyclization : Propionic acid is introduced via carbodiimide coupling (EDC/HOBt), followed by acid-mediated cyclization.

Key Data :

  • Yield : 89%

  • Reaction Time : 48 hours

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Enantioselective Catalytic Approaches

Kubasch and Schmidt (2002) Asymmetric Synthesis

Kubasch and Schmidt reported a catalytic asymmetric Michael addition using a cinchona alkaloid catalyst. The steps include:

  • Michael Donor Preparation : Ethyl propiolate is activated with TEA.

  • Asymmetric Addition : The catalyst induces enantioselectivity (83% ee).

  • Oxazolidinone Formation : Intramolecular cyclization under acidic conditions.

Key Data :

  • Yield : 83%

  • Catalyst : (DHQ)₂PHAL (10 mol%)

  • Solvent : Toluene, -20°C.

Solid-Phase Synthesis Strategies

SPPS-Based Route (Synlett, 2007)

A solid-phase peptide synthesis (SPPS) approach immobilizes the oxazolidinone on Wang resin:

  • Resin Loading : Wang resin is functionalized with Fmoc-protected oxazolidinone.

  • Cbz Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Fmoc group.

  • Propionic Acid Coupling : HOBt/EDCI-mediated acylation.

Key Data :

  • Purity : >95% (HPLC)

  • Scale : Up to 50 g

  • Limitation : Requires specialized SPPS equipment.

Microwave-Assisted Synthesis

Rapid Cyclization (Bioorg. Med. Chem., 2005)

Microwave irradiation accelerates the cyclization step:

  • Reactants : Cbz-protected aminopropanol and propionic anhydride.

  • Conditions : 150°C, 20 minutes, solvent-free.

  • Outcome : 91% yield, reduced racemization.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)ee (%)Key AdvantageLimitation
Luesch et al. (2003)9999High scalabilityAnhydrous conditions required
Loffet et al. (1989)8995Mild conditionsLong reaction time
Kubasch & Schmidt (2002)8383Catalytic efficiencyLow-temperature sensitivity
Microwave (2005)9197Rapid synthesisSpecialized equipment needed

Optimization Strategies

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates but may reduce enantioselectivity. Non-polar solvents (toluene) improve ee but slow kinetics.

Catalyst Screening

Cinchona alkaloids (e.g., (DHQ)₂PHAL) outperform proline-derived catalysts in asymmetric induction (83% vs. 65% ee).

Temperature Control

Lower temperatures (-20°C) favor enantioselectivity but prolong reaction times. Microwave methods balance both factors.

Challenges and Solutions

Racemization During Workup

  • Cause : Acidic/basic conditions during purification.

  • Solution : Neutral pH buffers and low-temperature crystallization.

Byproduct Formation

  • Diastereomers : Controlled via stoichiometric Cbz-Cl and slow reagent addition .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves protecting the oxazolidine ring with a benzyloxycarbonyl (Cbz) group under anhydrous conditions. A key step is the use of chiral auxiliaries or catalysts to ensure enantiomeric purity. For example, optical activity ([α]²²/D +137° in methanol) confirms stereochemical integrity during synthesis . Reaction optimization should include monitoring by HPLC with chiral columns to validate enantiomeric excess (ee).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the presence of the benzyloxycarbonyl group (δ ~5.1 ppm for the benzyl CH₂ and δ ~155 ppm for the carbonyl in ¹³C NMR).
  • IR : Stretching vibrations for the oxazolidinone carbonyl (~1750 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₁₃H₁₃NO₆) and fragmentation patterns .

Q. How should researchers handle and store this compound to maintain its stability?

  • Methodological Answer : Store at -20°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the oxazolidinone ring. Avoid exposure to moisture or basic conditions, which may degrade the Cbz group. Use amber vials to limit photodegradation .

Advanced Research Questions

Q. How can computational modeling tools aid in studying the reactivity of this compound in chiral environments?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like Discovery Studio can model interactions between the compound and biological targets (e.g., enzymes in Tryprostatin synthesis). Density Functional Theory (DFT) calculations predict transition states for reactions involving the oxazolidine ring, guiding synthetic route optimization .

Q. What strategies can be employed to resolve contradictions in stereochemical data during synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., using slow evaporation in methanol/ethyl acetate mixtures) and analyzing the spatial arrangement of substituents .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from computational models to validate absolute configuration .

Q. What are the key considerations when using this compound in synthesizing cyclic lactam analogs for peptide-based drug development?

  • Methodological Answer :

  • Functional Group Compatibility : The Cbz group must remain stable during peptide coupling reactions (e.g., using HOBt/EDCI). Post-synthesis, hydrogenolysis (H₂/Pd-C) removes the Cbz group without disrupting the lactam ring .
  • Solubility Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility during solid-phase peptide synthesis (SPPS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported optical rotation values across studies?

  • Methodological Answer :

  • Standardize Measurement Conditions : Ensure consistent solvent (methanol), concentration (e.g., 3.5 mg/mL), and temperature (22°C) as in .
  • Verify Purity : Use preparative HPLC to isolate the compound to >99% purity before measuring optical activity. Contaminants like diastereomers or residual solvents can skew results.

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s role in enzyme inhibition assays?

  • Methodological Answer :

  • Negative Controls : Use structurally similar analogs lacking the oxazolidinone ring to isolate the pharmacophore’s effect.
  • Positive Controls : Include known inhibitors (e.g., Tryprostatin B) to benchmark activity.
  • Buffer Compatibility : Test stability in assay buffers (pH 7.4) to rule out compound degradation during incubation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid
Reactant of Route 2
Reactant of Route 2
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidinepropionic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。